molecular formula C9H5BrKNS2 B14031703 potassium 5-bromo-1H-indole-1-carbodithioate

potassium 5-bromo-1H-indole-1-carbodithioate

Cat. No.: B14031703
M. Wt: 310.3 g/mol
InChI Key: XNBQTAHYWUHBLW-UHFFFAOYSA-M
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Description

Potassium 5-bromo-1H-indole-1-carbodithioate is an organic compound known for its role as a photocatalyst. It is used to activate alkyl electrophiles via a nucleophilic substitution pathway (SN2). This compound is characterized by its molecular formula C9H5BrKNS2 and a molecular weight of 310.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-bromo-1H-indole-1-carbodithioate typically involves the reaction of 5-bromo-1H-indole with carbon disulfide and potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-bromo-1H-indole-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically an alkylated indole derivative .

Mechanism of Action

The mechanism by which potassium 5-bromo-1H-indole-1-carbodithioate exerts its effects involves the activation of alkyl electrophiles via an SN2 pathway. The compound acts as a nucleophilic catalyst, facilitating the substitution of the leaving group with a nucleophile. This process generates radicals, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-bromo-1H-indole-1-carbodithioate is unique due to its specific structure, which allows it to activate alkyl electrophiles efficiently. Its ability to generate radicals under photochemical conditions makes it particularly valuable in organic synthesis and industrial applications .

Properties

Molecular Formula

C9H5BrKNS2

Molecular Weight

310.3 g/mol

IUPAC Name

potassium;5-bromoindole-1-carbodithioate

InChI

InChI=1S/C9H6BrNS2.K/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13;/h1-5H,(H,12,13);/q;+1/p-1

InChI Key

XNBQTAHYWUHBLW-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CN2C(=S)[S-])C=C1Br.[K+]

Origin of Product

United States

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